4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-fluoro-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPVDBGDMVLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in pharmaceutical and agrochemical research due to its unique chemical properties. The trifluoromethyl group and the hydroxyl substitution enhance its biological activity, making it a valuable compound in various applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with fluorine and hydroxyl groups, which significantly influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity, allowing for improved interaction with target proteins.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical in drug development. For instance, studies indicate that trifluoromethyl-substituted compounds exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .
- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. For example, studies have shown that trifluoromethyl-pyridine derivatives demonstrate higher fungicidal activity than traditional chlorine-substituted compounds .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .
Research Findings
Research indicates that the incorporation of trifluoromethyl groups into pyridine derivatives can enhance their biological activities across various domains:
- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.
- Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds in terms of effectiveness .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry has identified 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine as a valuable intermediate in the synthesis of bioactive compounds. Its unique structure enhances biological activity, making it suitable for drug development.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes, which is crucial for developing therapeutic agents. The trifluoromethyl group enhances binding affinity, leading to improved efficacy against specific targets, such as kinases and proteases .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a treatment for resistant infections .
Cytotoxicity in Cancer Treatment
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. This highlights its potential as an anticancer agent .
Agrochemical Applications
The agrochemical sector also benefits from the applications of this compound, particularly in developing pesticides and herbicides.
Crop Protection
The compound has been utilized in synthesizing agrochemicals designed to protect crops from pests. Its efficacy often surpasses that of traditional compounds, making it an attractive option for sustainable agriculture .
Development of New Formulations
The incorporation of fluorinated compounds like this compound into pesticide formulations can enhance performance characteristics such as stability and solubility, leading to more effective pest control solutions .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens, revealing potent activity against MRSA, suggesting its therapeutic potential in treating resistant infections .
Case Study 2: Cytotoxicity Assessment
In vitro assessments indicated that this compound exhibits significant cytotoxicity against cancer cell lines, with IC50 values demonstrating greater efficacy than conventional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Effects
A. 2-Amino-6-(trifluoromethyl)pyridine
- Substituents: Amino (-NH₂) at position 2, trifluoromethyl (-CF₃) at position 4.
- Key Differences: The amino group is more basic than hydroxy, increasing solubility in acidic conditions. Molecular weight: ~192.1 g/mol (vs. ~207.1 g/mol for the target compound).
B. 3-(Aminomethyl)-6-(trifluoromethyl)pyridine
- Substituents: Aminomethyl (-CH₂NH₂) at position 3, -CF₃ at position 5.
- Key Differences: The aminomethyl side chain introduces conformational flexibility, aiding in enzyme interactions (e.g., LOXL2 inhibition). Demonstrated nanomolar potency in fibrosis models, suggesting substituent position (3 vs. 2) critically modulates activity.
C. 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Substituents : Aryl-CF₃ at position 6, fluoro at position 3, methyl at position 2.
- Key Differences :
- Bulky aryl-CF₃ group increases steric hindrance, reducing solubility but enhancing structural rigidity.
- Dihedral angle of 59.8° between pyridine and phenyl rings influences crystal packing and intermolecular interactions.
- Reported antifungal/antibacterial activity, absent in hydroxy-containing analogues.
Electronic and Steric Properties
- Trifluoromethyl (-CF₃) : Present in all compared compounds, contributing to metabolic resistance and electronegativity.
- Hydroxy (-OH) vs. Amino (-NH₂): Hydroxy groups enhance polarity and solubility in aqueous media, while amino groups improve binding to acidic residues in proteins.
Preparation Methods
Preparation via Nucleophilic Aromatic Substitution on 2-Fluoro-6-trifluoromethylpyridine
One effective approach involves the hydrolysis of 2-fluoro-6-trifluoromethylpyridine to introduce the hydroxy group at the 2-position while retaining the trifluoromethyl substituent at the 6-position. This process is typically conducted under controlled alkaline conditions.
-
- React 2-fluoro-6-trifluoromethylpyridine with aqueous potassium hydroxide.
- The reaction mixture is maintained at approximately 40 °C (range 35 °C to 45 °C).
- After reaction, acidify to pH ~5 using inorganic acids such as concentrated hydrochloric acid.
- Cool the mixture to about 10 °C (range 5 °C to 15 °C) for product isolation.
-
- The starting material and aqueous base can be added progressively or simultaneously.
- Progressive addition helps control the exotherm, especially on a large scale.
- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) or crown ethers can enhance reaction rates.
- Solvents may be used to solubilize mixed pyridine starting materials or adjust reaction parameters.
Preparation via Hydrolysis of 2-Chloro-6-trifluoromethylpyridine under High Temperature and Pressure
A more robust and high-yielding method involves hydrolyzing 2-chloro-6-trifluoromethylpyridine with aqueous alkali metal hydroxide under sealed vessel conditions at elevated temperatures.
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- Use sealed autoclave reactors capable of withstanding autogenous pressure generated at high temperature (140–160 °C).
- Typical temperature: 150 °C.
- Pressure generated: approximately 4–5 bar.
- Alkali metal hydroxide: potassium hydroxide or sodium hydroxide, with potassium hydroxide generally more effective.
- Base concentration: 10–20% w/v aqueous solution, with about 2.2 equivalents relative to the pyridine substrate.
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- Charge 2-chloro-6-trifluoromethylpyridine to the reactor.
- Seal and pressure test the reactor.
- Heat to 150 °C before adding the aqueous base gradually via pump over 1–2 hours.
- Maintain temperature and pressure for 1.5 to 5 hours to ensure complete hydrolysis.
- Cool the reaction mixture and acidify to pH 5–6 (using sulfuric acid or hydrochloric acid).
- Filter and wash the precipitated product.
-
- Hydrolysis under reflux or at lower temperatures is ineffective.
- Solid base treatment results in poor physical form of product.
- The process is solvent-free, high yielding (up to 92% isolated yield), and produces product in a suitable physical form.
| Parameter | Condition/Value |
|---|---|
| Starting material | 2-chloro-6-trifluoromethylpyridine |
| Base | KOH (10% w/v aqueous solution) |
| Base equivalents | 2.2 equiv |
| Temperature | 150 °C |
| Pressure | 4–5 bar (autogenous) |
| Reaction time | 1.5 to 5 hours |
| Product isolation | Acidification to pH 5–6, filtration |
| Yield | 92% isolated yield |
Summary Table of Key Preparation Methods
| Method | Starting Material | Reagents & Conditions | Key Features | Yield (%) |
|---|---|---|---|---|
| Hydrolysis of 2-fluoro-6-TFMP | 2-fluoro-6-trifluoromethylpyridine | Aqueous KOH, 35–45 °C, acidification to pH 5 | Controlled exotherm, phase transfer catalysts optional | Not specified |
| Hydrolysis of 2-chloro-6-TFMP | 2-chloro-6-trifluoromethylpyridine | Aqueous KOH or NaOH (10–20% w/v), 150 °C, sealed autoclave, 4–5 bar pressure, 1.5–5 h | Solvent-free, high yield, suitable product form | Up to 92% |
| Vapor-phase halogenation | Picolines (e.g., 2-, 3-, 4-picoline) | Fluidized-bed catalyst, 320–460 °C | Produces halogenated TFMP intermediates for further modification | Variable |
Research Findings and Practical Considerations
- The sealed vessel hydrolysis method at elevated temperature and pressure is the most efficient and scalable for producing hydroxy-substituted trifluoromethylpyridines.
- Use of potassium hydroxide is generally preferred over sodium hydroxide for better conversion and yield.
- Control of base equivalents and reaction temperature is critical to avoid incomplete hydrolysis or side reactions.
- Phase transfer catalysts and solvents can be employed in milder hydrolysis conditions but add complexity.
- Post-reaction acidification is essential to precipitate the product and remove water-soluble impurities.
- The physical form of the product (powder) obtained from the sealed vessel method is suitable for further processing or formulation.
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for introducing fluorine and trifluoromethyl groups into pyridine derivatives?
- Methodological Answer : Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled conditions. For trifluoromethylation, reagents like CF₃Cu or CF₃SiMe₃ are often employed. For example, 2-chloro-6-(trifluoromethyl)pyridine can be fluorinated via nucleophilic aromatic substitution (SNAr) with KF, followed by hydroxylation at the C2 position using acidic hydrolysis .
Q. How should fluorinated pyridine derivatives be safely handled and purified?
- Methodological Answer : Use inert atmosphere techniques (e.g., nitrogen/argon) to prevent hydrolysis. Avoid inhalation by working in fume hoods with HEPA filters. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended. Waste must be segregated and disposed via certified hazardous waste programs .
Q. What spectroscopic techniques are critical for characterizing fluorinated pyridines?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ −60 to −70 ppm for CF₃ groups).
- ¹H NMR : Reveals substituent effects on aromatic protons (e.g., deshielding near electron-withdrawing groups).
- IR Spectroscopy : Confirms hydroxyl (broad ~3200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
- HRMS : Validates molecular formulas (e.g., [M+H]+ for C₇H₅F₄NO at m/z 195.11) .
Advanced Research Questions
Q. How do substituent positions on the pyridine ring influence biological activity?
- Methodological Answer : Substituent positioning alters steric and electronic interactions with target proteins. For example, C2 hydroxyl and C6 trifluoromethyl groups in 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine enhance hydrogen bonding and hydrophobic interactions, respectively. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like CYP1B1, where C2 substituents improve inhibitory potency (IC₅₀ < 0.1 µM) .
Q. What methodologies optimize metabolic stability and pharmacokinetics of fluorinated pyridines?
- Methodological Answer :
- In Vitro Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding reduces bioavailability).
- Pharmacokinetic Profiling : Conduct rodent studies (IV/PO dosing) with LC-MS/MS quantification. For example, compound 4a (a related derivative) showed a plasma half-life of 8.2 h in rats .
Q. How can computational modeling guide the design of fluorinated pyridine-based inhibitors?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or MOE to predict binding modes to active sites (e.g., CYP1B1’s heme pocket).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
